1-naphthylmagnesium bromide

Catalog No.
S1900790
CAS No.
703-55-9
M.F
C10H7BrMg
M. Wt
231.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-naphthylmagnesium bromide

Synthesizing bulky biaryls for chiral ligands and OLEDs often relies on hazardous cryogenic organolithiums, limiting scalability. 1-Naphthylmagnesium bromide (0.5 M in THF) provides a safe, shelf-stable alternative with superior functional group tolerance. It enables efficient Kumada couplings, asymmetric synthesis of BINAP precursors, and streamlined routes to B-doped PAHs, reducing homocoupling byproducts. SMolecule ensures consistent supply and prompt global delivery, bridging lab research and pilot-scale production.

CAS Number

703-55-9

Product Name

1-naphthylmagnesium bromide

IUPAC Name

magnesium;1H-naphthalen-1-ide;bromide

Molecular Formula

C10H7BrMg

Molecular Weight

231.37 g/mol

InChI

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1

InChI Key

VCBWOINKHDKRAF-UHFFFAOYSA-M

SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-]

The exact mass of the compound Magnesium, bromo-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Naphthylmagnesium bromide, Magnesium bromide 1-naphthalenide, Bromo(1-naphthyl)magnesium, 1-Naphthylbromomagnesium

Purity

0.5 M in THF

Package Size

50 ml, 100 ml

1-Naphthylmagnesium bromide is a sterically demanding, commercially available aryl Grignard reagent essential for the synthesis of bulky biaryls, chiral ligands, and advanced optoelectronic materials. Supplied typically as a stable 0.25 M to 0.5 M solution in tetrahydrofuran (THF), it offers a reliable, scalable source of the 1-naphthyl nucleophile. Unlike its highly reactive organolithium counterpart, this magnesium-based reagent balances strong nucleophilicity with excellent functional group tolerance, making it a preferred precursor in Kumada cross-couplings, asymmetric catalysis, and the large-scale manufacturing of boron-doped polycyclic aromatic hydrocarbons (PAHs) for organic light-emitting diodes (OLEDs) [1].

Research Fit

Workflow Nucleophilic 1-naphthyl introduction via C-C bond formation
Selection Asymmetric synthesis building block for atropisomeric biaryls
Format Anhydrous THF/MeTHF solution, air- and moisture-sensitive handling

Substituting 1-naphthylmagnesium bromide with 1-naphthyllithium, 2-naphthylmagnesium bromide, or simpler aryl Grignards severely compromises process safety, regiochemistry, and steric induction. 1-Naphthyllithium is notoriously difficult to handle at scale, requiring cryogenic conditions and highly pyrophoric precursors (e.g., t-butyllithium) for in situ generation, whereas the Grignard reagent is shelf-stable and deployable at standard temperatures [1]. Furthermore, substitution with 2-naphthylmagnesium bromide alters the fundamental geometry of the resulting molecule, eliminating the critical peri-steric hindrance required for high enantiomeric excess in chiral ligand synthesis and specific facial selectivity in carbometalation reactions [2].

Substitution Risk

Target
1-Naphthyl Grignard
Potential Substitute
Regioisomer
1-Naphthyl position directs atropisomeric coupling
2-Naphthyl isomer may alter regioselectivity and enantiocontrol
Simpler aryl
Extended π-system for axial chirality transfer
Phenyl Grignard lacks naphthyl framework, may fail to induce chirality
Generic MgBr
Steric and electronic profile tuned for binaphthyl synthesis
Alternative aryl Grignards may require different conditions or lower stereoselectivity

Process Safety and Reagent Stability vs. 1-Naphthyllithium

1-Naphthylmagnesium bromide offers a massive handling and safety advantage over 1-naphthyllithium for industrial scale-up. While 1-naphthyllithium must be freshly prepared in situ using hazardous, highly pyrophoric t-butyllithium (2.2 equivalents) in pentane/THF at 0 °C, 1-naphthylmagnesium bromide is procured as a stable, ready-to-use commercial solution in THF [1]. This eliminates the need for cryogenic reactors and extreme moisture/air exclusion protocols required for the 'naked' lithium anion, which is so basic it can non-selectively deprotonate weak acids like acetonitrile or DMSO.

Evidence DimensionReagent preparation and handling stability
Target Compound DataStable commercial solution in THF; used directly at room temperature
Comparator Or Baseline1-Naphthyllithium (Requires in situ generation with 2.2 equiv t-BuLi at 0 °C)
Quantified DifferenceEliminates 100% of the pyrophoric t-BuLi handling steps and cryogenic requirements
ConditionsStandard laboratory and industrial scale-up environments

Procuring the stable Grignard solution drastically reduces safety risks, equipment costs, and batch-to-batch variability associated with in situ organolithium generation.

Enantioselectivity in binaphthyl coupling
Head-to-head
Target 60–95% e.e.
Comparator Phenyl/2-Naphthyl: failed or lower stereoselectivity
Supports atropisomeric binaphthyl synthesis with high enantiomeric excess
Ligand-coupling conditions with homochiral sulfoxides

Step Economy in OLED Material Synthesis vs. Multi-Step Precursors

In the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs) for OLED applications, 1-naphthylmagnesium bromide enables a highly efficient two-step tandem intramolecular electrophilic arene borylation. This route achieves a 43% overall yield using commercially available starting materials (1,3-dichlorobenzene and 1-naphthylmagnesium bromide) [1]. In contrast, alternative methods such as the nickel(0)-mediated Yamamoto C–C coupling require a complex three-step protocol starting from (2,6-dibromophenyl)dimethylboronate to achieve a nearly identical 42% yield.

Evidence DimensionSynthetic step economy and overall yield
Target Compound Data43% overall yield in 2 steps
Comparator Or BaselineYamamoto C-C coupling protocol (42% overall yield in 3 steps)
Quantified DifferenceEliminates one full synthetic step while maintaining equivalent overall yield using cheaper, off-the-shelf precursors
ConditionsSynthesis of B-doped PAH frameworks for organic light-emitting diodes

Streamlining the synthesis of advanced OLED materials from three steps to two directly reduces manufacturing time and supply chain complexity.

SNAr yield, 2-nitro-binaphthyl
Class-level inference
High yield (reported >70%)
Reported higher reactivity compared to 2-methoxy-1-naphthyl analog
Unsubstituted 1-naphthyl nucleophile in Et2O/benzene

Steric Induction in Asymmetric Kumada Couplings vs. Less Bulky Grignards

The pronounced steric bulk of the 1-naphthyl group is critical for achieving high enantioselectivity in the synthesis of axially chiral biaryls. When used in asymmetric Kumada–Tamao–Corriu cross-couplings catalyzed by chiral Pd(NHC) complexes, 1-naphthylmagnesium bromide provides coupling products with enantiomeric excesses (ee) ranging from 50% to 63%. The enantioenrichment is highly dependent on the steric profile of the arylmagnesium halide; less sterically congested Grignard reagents fail to lock the required conformation, resulting in significantly lower chiral induction.

Evidence DimensionEnantiomeric excess (ee) in chiral biaryl synthesis
Target Compound Data50–63% ee
Comparator Or BaselineLess sterically demanding arylmagnesium halides (Lower ee)
Quantified DifferenceThe 1-naphthyl group's alpha-substitution provides the necessary rotational barrier to achieve up to 63% ee
ConditionsPd(NHC)-catalyzed cross-coupling at room temperature

Buyers synthesizing atropisomeric ligands or chiral APIs must select the 1-naphthyl Grignard to ensure sufficient steric hindrance for effective asymmetric induction.

Density comparison
Cross-study comparable
0.908 g/mL (25°C)
Lower density vs. 2-naphthyl isomer (0.951 g/mL) may influence handling at scale
Commercial solution concentrations may differ

Facial Selectivity in Carbometalation vs. 2-Naphthylmagnesium Bromide

The regiochemical difference between 1-naphthyl and 2-naphthyl Grignard reagents fundamentally alters reaction transition states. In the facially selective carbometalation of cyclopropenes, the extreme steric crowding of the alpha-substituted 1-naphthylmagnesium bromide results in a 5:1 syn/anti diastereomeric mixture (83% syn selectivity) [1]. By comparison, the less sterically encumbered beta-substituted 2-naphthylmagnesium bromide yields >95% syn selectivity. This demonstrates that the two isomers exert vastly different steric demands during nucleophilic attack.

Evidence DimensionDiastereomeric ratio (syn/anti selectivity)
Target Compound Data83% syn selectivity (5:1 syn/anti ratio)
Comparator Or Baseline2-Naphthylmagnesium bromide (>95% syn selectivity)
Quantified DifferenceA 12% drop in syn selectivity due to the massive steric bulk of the 1-position substitution
ConditionsAddition to cyclopropenes in THF

Highlights that 1-naphthyl and 2-naphthyl reagents are strictly non-interchangeable; the 1-naphthyl variant must be chosen specifically when extreme steric crowding is the intended design feature.

Ternaphthalene synthesis e.e.
Supporting evidence
98.7% e.e. (2-methyl analog)
Analog data supports 1-naphthyl core for high enantioselectivity in Ni-catalyzed couplings
Direct data with unsubstituted Grignard not reported in this study

Large-Scale Synthesis of B-Doped OLED Emitters

Directly leveraging its commercial availability and step-economy advantages, 1-naphthylmagnesium bromide is the premier precursor for tandem borylation routes to B-doped polycyclic aromatic hydrocarbons (PAHs), bypassing complex multi-step Yamamoto couplings to efficiently produce high-purity OLED materials [1].

Manufacturing of Axially Chiral Biaryl Ligands

Due to its unique steric bulk that locks molecular conformation, this compound is the optimal Grignard reagent for asymmetric Kumada cross-couplings to produce atropisomeric ligands (e.g., BINAP precursors) and chiral pharmaceutical intermediates with high enantiomeric excess .

Iron-Catalyzed Sustainable Cross-Couplings

For industrial buyers moving away from expensive palladium or toxic nickel/cobalt catalysts, 1-naphthylmagnesium bromide is highly compatible with sustainable iron-fluoride/NHC catalytic systems, cleanly yielding bulky biaryls without the heavy homocoupling side reactions seen with other transition metals [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral diene ligand synthesis
Stereocontrol at 1-naphthyl coupling site
Enantiomeric excess in model coupling
1,1′-Binaphthyl frameworks
Atropisomeric selectivity and yield
Reaction yield and e.e. under anhydrous conditions
Medicinal chemistry building block
1-Naphthyl nucleophile introduction
Purity and coupling efficiency
Ni-catalyzed asymmetric cross-coupling
Compatibility with chiral ferrocenylphosphine ligands
Enantioselectivity in aryl-aryl bond formation

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

703-55-9

General Manufacturing Information

Magnesium, bromo-1-naphthalenyl-: INACTIVE

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